Diethyl (3-Amino-4-methylphenyl)phosphonate
Description
Properties
Molecular Formula |
C11H18NO3P |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
5-diethoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
DVFLICISDNNTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=C(C=C1)C)N)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Diethyl (3-Amino-4-methylphenyl)phosphonate typically involves a multi-component reaction where an aromatic amine (3-amino-4-methyl aniline or derivative), an aldehyde, and diethyl phosphite are combined under catalytic conditions. This approach is a variant of the Kabachnik-Fields reaction, which is a well-established method for preparing α-amino phosphonates.
Method 1: Three-Component Coupling Reaction
A versatile and efficient method involves the three-component coupling of aromatic aldehydes, aromatic amines, and diethyl phosphite under catalytic conditions. This method has been reported with various catalysts, including NiCl2·6H2O, which shows superior efficiency compared to other catalysts.
Reaction Conditions and Catalysts
- Catalyst: NiCl2·6H2O (molar percentage varies)
- Solvent: Acetonitrile (CH3CN)
- Temperature: Reflux conditions
- Reaction Time: Optimized depending on catalyst loading and temperature
Reaction Scheme
Aromatic aldehyde + 3-Amino-4-methyl aniline + Diethyl phosphite → this compound
Efficiency Comparison Table
| Entry | Catalyst | Catalyst Loading (mol %) | Solvent | Temperature | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| 1 | NiCl2·6H2O | 5 | CH3CN | Reflux | High (>85%) | 2-5 |
| 2 | Natural phosphate | - | Solvent-free | Room Temp | Moderate | Longer |
| 3 | Yb(OTf)3 | - | DCM | Room Temp | Moderate | Longer |
| 4 | TaCl5–SiO2 | - | - | - | Lower | - |
| 5 | Na2CaP2O7 | - | - | - | Lower | - |
| 6 | In(OTf)3 | - | - | - | Lower | - |
Note: NiCl2·6H2O catalyst shows better efficiency and shorter reaction times compared to others.
Method 2: Stepwise Synthesis via Diethyl Methyl-Phosphonite Intermediates
A patent describes a synthetic approach involving the reaction of diethyl phosphite with methyl chloride gas in the presence of acid-binding agents, followed by reduction to obtain diethyl methyl-phosphonite intermediates. These intermediates can be further elaborated to yield phosphonate derivatives.
Key Steps
Reaction of Diethyl Phosphite with Methyl Chloride:
- Reagents: Diethyl phosphite, methyl chloride gas
- Acid-binding agents: Triethylamine, tri-n-butylamine, triphenylamine, N,N-dimethyl amine, tripropyl amine, etc.
- Reaction temperature: 50-200 °C (preferably 80-130 °C)
- Pressure: Maintained at 0.4-0.8 MPa during reaction
- Reaction time: 1-12 hours (preferably 2-5 hours)
Reduction of Methyl-Phosphorous Acid Diethyl Ester:
- Reducing agents: Lithium aluminium hydride (LiAlH4), sodium hydride (NaH)
- Reaction temperature: 0-50 °C (preferably 0-20 °C)
- Reaction time: 20-200 minutes (preferably 40-120 minutes)
- Solvents: Tetrahydrofuran (THF), diethyl ether, n-butyl ether, diethylene glycol dimethyl ether
Representative Data from Patent Embodiments
| Embodiment | Acid Binding Agent | Reaction Temp (°C) | Reducing Agent | Yield (%) | Purity (%) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 1 | Triethylamine | 110 | LiAlH4 (THF) | 91.3 | 98.5 | 120-122 |
| 2 | Tri-n-butylamine | 100 | LiAlH4 (MeTHF) | 87.8 | 98.8 | 120-122 |
| 3 | Triphenylamine | 120 | NaH (Et2O) | 86.9 | 98.9 | 120-122 |
| 4 | N,N-dimethyl amine | 130 | LiAlH4 (n-butyl ether) | 92.6 | 98.2 | 120-122 |
| 5 | Tripropyl amine | 80 | LiAlH4 (diethylene glycol dimethyl ether) | 84.0 | 98.8 | 120-122 |
These data indicate that the choice of acid-binding agent and reducing agent significantly affects the yield and purity of the diethyl methyl-phosphonite intermediate, which is crucial for further synthesis steps.
Method 3: α-Amino Sulfone Route (Supporting Information)
A more specialized method involves the synthesis of α-amino phosphonates via α-amino sulfone intermediates using guanidinium hydrochloride catalysts in dichloromethane/trifluoroacetic acid mixtures. This method is more applicable to complex phosphonate derivatives and may be adapted for the target compound with suitable modifications.
- Reaction involves formation of diamine salts followed by reaction with triethylamine and isothiocyanate.
- Purification by flash chromatography.
- Yields range from moderate to good depending on substrate and conditions.
While this method is less direct for this compound, it provides an alternative synthetic strategy for related α-amino phosphonates.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Three-Component Coupling | Aromatic aldehyde, amine, diethyl phosphite, NiCl2·6H2O catalyst | Reflux in CH3CN | >85 | Efficient, short reaction time |
| Diethyl Methyl-Phosphonite Route | Diethyl phosphite, methyl chloride, acid-binding agent, LiAlH4 or NaH | 80-130 °C, 0.4-0.8 MPa; reduction at 0-50 °C | 84-92.6 | High purity intermediates, multi-step |
| α-Amino Sulfone Route | α-Amino sulfone, guanidinium hydrochloride, triethylamine, isothiocyanate | DCM/TFA solvent system | Moderate | Specialized, for complex derivatives |
Chemical Reactions Analysis
Three-Component Coupling Reactions
Diethyl (3-amino-4-methylphenyl)phosphonate can be synthesized via NiCl₂·6H₂O-catalyzed three-component reactions involving:
-
Aldehydes : Aromatic aldehydes (e.g., benzaldehyde)
-
Amines : Aniline derivatives
-
Diethyl phosphite
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| NiCl₂ (10 mol%), acetonitrile, reflux | α-Aminophosphonate derivatives formed | 65–92% | |
| PPh₃ (0.1 mmol), solvent-free, 60°C | Improved diastereoselectivity | 78–85% |
This method avoids side reactions like imine formation due to mild conditions and catalytic efficiency .
Acid-Catalyzed Hydrolysis
The phosphonate ester groups undergo hydrolysis in concentrated HCl, yielding the corresponding phosphonic acid:
| Acid Strength | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|
| 6 M HCl | 100°C | 12 h | 71–93% | Optimal for aryl groups |
| 9 M HClO₄ | 107.6°C | 4 h | 85% | Faster but less selective |
Hydrolysis rates depend on the steric and electronic effects of substituents, with methyl groups slightly accelerating the reaction .
Base-Catalyzed Hydrolysis
Under basic conditions (e.g., NaOH), hydrolysis proceeds via nucleophilic attack at the phosphorus center:
Methyl esters hydrolyze ~1,000× faster than bulkier alkyl derivatives .
Nucleophilic Substitutions
The phosphonate group participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard | THF, 0°C → RT | Alkyl/aryl-phosphonates | 60–75% | |
| Amines | DMF, 80°C, 6 h | Phosphonamidates | 50–68% | |
| Thiols | Et₃N, CH₂Cl₂, 24 h | Thiophosphonates | 45–55% |
Reactivity is influenced by the electron-donating amino group, which stabilizes transition states during substitutions.
Phosphorylation Reactions
The compound acts as a phosphorylating agent in peptide synthesis:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| DEAD | THF | 0°C → RT | 80–90% |
| PPh₃ | Toluene | 80°C | 70–85% |
Phosphorylated peptides exhibit enhanced stability and bioactivity .
Stability and Degradation
| Condition | Degradation Pathway | Half-Life | Notes |
|---|---|---|---|
| pH < 2 | Acidic hydrolysis of P-O bonds | 2–4 h | Rapid decomposition |
| UV Light (254 nm) | Radical-mediated cleavage | 6–8 h | Forms phenyl radicals |
Stabilizers like BHT (0.1%) can extend shelf life by >6 months .
Scientific Research Applications
Diethyl (3-Amino-4-methylphenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (3-amino-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized below:
Physicochemical Properties
- Solubility: The 4-methoxy group in diethyl(amino(4-methoxyphenyl)methyl)phosphonate increases lipophilicity compared to the polar 4-amino derivative .
Biological Activity
2-Bromo-4-ethylphenylisothiocyanate (BEPI) is an organic compound belonging to the class of isothiocyanates, characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a brominated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of BEPI, supported by relevant research findings and data.
- Chemical Formula: C₉H₈BrN₃S
- Molecular Weight: 243.14 g/mol
- Structure: The compound features a bromine atom at the 2-position and an ethyl group at the 4-position of the phenyl ring.
Synthesis
BEPI can be synthesized through various methods, including:
- Reaction of 2-bromo-4-ethylphenol with thiophosgene.
- Direct synthesis from corresponding amines and isothiocyanate precursors.
Anticancer Activity
Research indicates that BEPI exhibits significant anticancer properties. In vitro studies have shown that BEPI can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Table 1: Anticancer Activity of BEPI
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate) | 20 | Inhibition of NF-kB signaling |
Anti-inflammatory Activity
BEPI has been shown to modulate inflammatory pathways, presenting potential therapeutic applications in conditions characterized by chronic inflammation. Studies suggest that BEPI can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with BEPI significantly reduced edema and inflammatory markers compared to controls.
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of BEPI indicate activity against various bacterial strains. It has been particularly effective against Gram-positive bacteria such as Staphylococcus aureus.
Table 2: Antimicrobial Activity of BEPI
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The precise mechanism by which BEPI exerts its biological effects remains under investigation. However, it is hypothesized that the isothiocyanate group plays a crucial role in its reactivity with cellular macromolecules, potentially leading to modifications that alter cellular functions.
Q & A
Q. What are the common synthetic routes for preparing Diethyl (3-Amino-4-methylphenyl)phosphonate?
The synthesis typically involves a three-component reaction between an aldehyde, aniline derivatives, and diethyl phosphite. For example, substituted aldehydes react with aromatic amines and diethyl phosphite under catalytic conditions (e.g., diphenylphosphinic acid in ethanol at 40°C) to form α-aminophosphonates . Alternative methods include transition-metal-free coupling of aryl halides with phosphonate esters under visible light or base-promoted conditions, as demonstrated for structurally similar diethyl (4-acetylphenyl)phosphonate . Optimization of reaction time, solvent, and catalyst loading is critical for yield improvement.
Q. How is 31P NMR spectroscopy applied to characterize this compound?
31P NMR is essential for confirming phosphorus-containing functional groups. For diethyl phosphonates, the chemical shift typically ranges between 20–30 ppm. Coupling patterns (e.g., splitting due to neighboring protons) and integration ratios help verify substituent effects. For instance, diethyl phosphonate derivatives show distinct one-bond (1JPH) and three-bond (3JPH) couplings in their spectra, aiding in structural elucidation .
Q. What purification methods are recommended for isolating this compound?
Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used. For complex mixtures, distillation under reduced pressure or gas-phase chromatography can resolve closely related phosphonates, as shown in separations of diethyl phosphonate, diethyl methylphosphonate, and triethyl phosphate . Crystallization in hexane or dichloromethane is also effective for high-purity recovery .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields for this compound synthesis?
Conflicting yield data often arise from variations in reaction intermediates or moisture sensitivity. For example, azidopyrazole intermediates decompose via phosphorus lone-pair attack on the azide group, releasing nitrogen and forming aminopyrazole derivatives. Monitoring such pathways with in situ IR or LC-MS can identify side reactions (e.g., hydrolysis of diethyl phosphite) that reduce yields . Controlled moisture exclusion and intermediate trapping (e.g., using sodium benzene solutions) improve reproducibility .
Q. What strategies optimize the regioselectivity of aryl substitution in this compound derivatives?
Regioselectivity is influenced by steric and electronic effects of substituents. For example, electron-donating groups (e.g., -NH2, -CH3) at the para position enhance reactivity in coupling reactions. Computational studies (DFT) on transition states and Hammett plots for substituent effects can guide rational design. Evidence from diethyl (4-chlorobenzyl)phosphonate synthesis shows halogen substituents alter reaction rates by stabilizing intermediate carbocations .
Q. How do structural modifications (e.g., substituent variation) impact the physicochemical properties of this compound?
Substituents like -NH2 and -CH3 increase hydrophilicity and hydrogen-bonding potential, altering solubility and reactivity. Comparative studies of diethyl (4-hydroxyphenyl)phosphonate and diethyl (4-acetylphenyl)phosphonate demonstrate that polar groups enhance aqueous solubility but reduce thermal stability . Quantitative structure-activity relationship (QSAR) models can predict effects of substituents on properties like logP and melting point.
Q. What analytical challenges arise in distinguishing this compound from its isomers or degradation products?
Isomeric phosphonates (e.g., ortho vs. para substitution) require high-resolution techniques like HPLC-MS or 2D NMR (HSQC, HMBC). Degradation products, such as hydrolyzed phosphonic acids, can be identified via IR (absence of P=O stretching at 1250 cm⁻¹) or 31P NMR shifts (<10 ppm). Gas chromatography with mass spectrometry (GC-MS) effectively separates volatile byproducts .
Methodological Considerations
Q. How should researchers handle this compound to minimize hazards in laboratory settings?
Follow SDS guidelines: use gloves, goggles, and fume hoods to avoid skin/eye contact. Wash exposed areas with water immediately . Store in airtight containers away from moisture to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What computational tools are recommended for modeling the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. Molecular dynamics simulations assess solvent effects, while docking studies explore biological interactions. Software like Gaussian or ORCA is widely used, validated by experimental data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
